2-Chlorophenylalanine hydrochloride
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Overview
Description
2-Chlorophenylalanine hydrochloride is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring of phenylalanine, making it a valuable tool in various scientific research fields. Its molecular formula is C9H10ClNO2·HCl, and it is often used in biochemical and pharmaceutical studies due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenylalanine hydrochloride typically involves the chlorination of phenylalanine. One common method includes the reaction of phenylalanine with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective chlorination of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using crystallization techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenylalanine derivatives .
Scientific Research Applications
2-Chlorophenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Chlorophenylalanine hydrochloride involves its incorporation into proteins and peptides, where it can affect their structure and function. The chlorine atom on the phenyl ring can interact with various molecular targets, influencing biochemical pathways and cellular processes. This compound is particularly useful in studying the effects of halogenation on amino acids and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylalanine: Another chlorinated derivative of phenylalanine, differing in the position of the chlorine atom.
2-Fluorophenylalanine: A fluorinated analog of phenylalanine with similar properties but different reactivity.
2-Bromophenylalanine: A brominated derivative with distinct chemical and biological properties.
Uniqueness
2-Chlorophenylalanine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position of the phenyl ring makes it particularly useful in studying the effects of halogenation on amino acids and proteins .
Properties
IUPAC Name |
2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNKKKRAFSXTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461291 |
Source
|
Record name | 2-Chlorophenylalanine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120108-63-6 |
Source
|
Record name | 2-Chlorophenylalanine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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